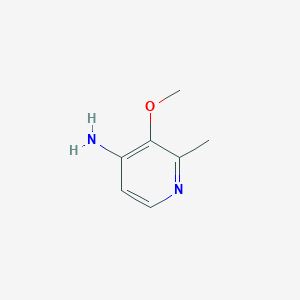

3-Methoxy-2-methyl-4-pyridinamine

描述

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQUFRZNXLGEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-12-8 | |

| Record name | 3-methoxy-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundation: a Historical Look at Pyridine Derivatives

The journey of 3-Methoxy-2-methyl-4-pyridinamine is deeply rooted in the history of pyridine (B92270) and its derivatives. Pyridine (C₅H₅N), a heterocyclic aromatic organic compound, was first isolated from picoline by Anderson in 1846. nih.gov Its structure, analogous to benzene (B151609) with one C-H unit replaced by a nitrogen atom, was later determined by Wilhelm Körner in 1869 and James Dewar in 1871. wikipedia.org Initially extracted from coal tar, a labor-intensive and inefficient process, the development of synthetic routes revolutionized its availability. wikipedia.orgbritannica.com

The first significant synthesis of a pyridine derivative was achieved by Arthur Rudolf Hantzsch in 1881. wikipedia.org This method, known as the Hantzsch pyridine synthesis, typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Another pivotal moment came in 1924 with the Chichibabin pyridine synthesis, which, despite often having low yields, utilizes inexpensive precursors and underpins several industrial routes for producing pyridine and its derivatives from aldehydes and ketones in the presence of ammonia. wikipedia.org These foundational synthetic methods paved the way for the creation of a vast array of substituted pyridines, each with unique properties and potential applications.

The Significance of Substituted Pyridinamines in Modern Research

Substituted pyridinamines, a class of compounds to which 3-Methoxy-2-methyl-4-pyridinamine belongs, are of considerable interest in contemporary research. The presence of both an amino group and other substituents on the pyridine (B92270) ring allows for a diverse range of chemical modifications and interactions. The nitrogen atom in the pyridine ring can be protonated in enzymatic active sites, playing a crucial role in biological activity. nih.gov

The versatility of substituted pyridines makes them valuable scaffolds in various fields. nih.gov They are frequently employed in drug design and development due to their ability to enhance biochemical potency, metabolic stability, and cellular permeability. nih.gov The basicity, water solubility, and capacity to form hydrogen bonds are key characteristics that make pyridine moieties attractive in medicinal chemistry. nih.gov Furthermore, their derivatives have found applications as ligands for organometallic compounds and in asymmetric catalysis. nih.gov The ability to undergo nucleophilic substitution at the C-2 and C-4 positions further expands their synthetic utility. nih.gov

A Closer Look at 3 Methoxy 2 Methyl 4 Pyridinamine

The specific compound, 3-Methoxy-2-methyl-4-pyridinamine, has a defined set of chemical and physical properties that are central to its research applications.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 1559064-12-8 |

| Canonical SMILES | CC1=NC=CC(=C1OC)N |

| InChIKey | BJQUFRZNXLGEGF-UHFFFAOYSA-N |

| Data sourced from Guidechem guidechem.com |

The synthesis of related structures often involves multi-step processes. For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) can be achieved by reacting 3-Methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride. prepchem.comgoogle.com This chlorinated intermediate is a key precursor in various synthetic pathways. google.comscispace.com Another related synthesis involves the reduction of 3-methoxy-2-methylpyridine (B1587472) 1-oxide using phosphorus trichloride (B1173362) to yield 3-methoxy-2-methylpyridine. prepchem.com These synthetic strategies highlight the chemical transformations that can be employed to access and modify the pyridinamine scaffold.

Interdisciplinary Research Relevance

Development of De Novo Synthetic Routes to this compound

The de novo synthesis of the pyridine ring offers a powerful approach to introduce desired substituents at specific positions from the outset. One such strategy involves the cyclization of open-chain precursors. For instance, 2-aminopyridine (B139424) derivatives can be prepared by reacting an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction. google.com This general approach can be adapted for the synthesis of polysubstituted pyridines.

A plausible de novo synthesis for a molecule with a substitution pattern similar to this compound could start from a Knoevenagel condensation of a β-keto ester with a malononitrile (B47326) derivative, followed by a series of reactions to form the substituted pyridine ring. For example, the synthesis of 2-chloro-3-amino-4-methylpyridine, an analogue, has been achieved through the acid-catalyzed cyclization of intermediates like 4,4-dicyano-3-methyl-3-butenal dimethyl acetal. google.com This highlights the potential of using highly functionalized acyclic precursors to construct the desired pyridine core.

The following table summarizes a general de novo approach to substituted 2-aminopyridines:

| Precursors | Reaction Type | Key Features |

| Open-chain nitrile precursors and nitrogen-containing compounds | Cyclization | Direct formation of the aminopyridine scaffold. google.com |

| β-keto esters and malononitrile derivatives | Knoevenagel condensation followed by cyclization | Stepwise construction allowing for substituent introduction. |

| 4,4-dicyano-3-methyl-3-butenal dimethyl acetal | Acid-catalyzed cyclization | Leads to substituted pyridines like 2-chloro-3-amino-4-methylpyridine. google.com |

Synthesis from Precursors: Amination of Substituted Pyridines

A common and versatile method for the synthesis of aminopyridines is the amination of a pre-functionalized pyridine ring. This typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the desired position. For the synthesis of this compound, a key intermediate would be a 4-halo-3-methoxy-2-methylpyridine.

The amination can be achieved using various ammonia (B1221849) surrogates or through metal-catalyzed cross-coupling reactions. The classical Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, is also a viable, though often harsh, method. youtube.com For instance, 3-amino-4-methylpyridine (B17607) has been synthesized from 3-bromo-4-methylpyridine (B15001) by heating with ammonia in the presence of a copper sulfate (B86663) catalyst. google.com

Palladium-catalyzed amination reactions have emerged as a more general and milder alternative. acs.orgacs.orgnih.gov These methods allow for the coupling of a wide range of amines with halopyridines, offering greater control and functional group tolerance.

Key amination strategies are outlined in the table below:

| Starting Material | Reagent | Conditions | Product |

| 3-Bromo-4-methylpyridine | Ammonia, Copper Sulfate | 160°C, high pressure | 3-Amino-4-methylpyridine google.com |

| 4-Halopyridine | Ammonia or Amine | High temperature and pressure | 4-Aminopyridine |

| Pyridine | Sodium Amide | High temperature | 2-Aminopyridine (Chichibabin reaction) youtube.com |

| Halopyridine | Amine, Palladium catalyst, Ligand | Mild conditions | Aminopyridine acs.orgacs.orgnih.gov |

Functional Group Transformations and Interconversions on the Pyridine Scaffold

The synthesis of this compound often relies on the strategic introduction and manipulation of functional groups on a pre-existing pyridine ring. This involves dedicated steps for installing the methoxy (B1213986) and methyl groups at their respective positions.

Introduction and Manipulation of Methoxy Functionalities

The methoxy group can be introduced through several methods. One common approach is the Williamson ether synthesis, where a hydroxypyridine is treated with a methylating agent in the presence of a base. Alternatively, a methoxy group can be installed via nucleophilic substitution of a suitable leaving group by methoxide.

The synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138), a potential precursor to the target molecule, has been reported starting from 3-methoxy-2-methyl-4(1H)-pyridone. prepchem.compharmaffiliates.comsigmaaldrich.com The pyridone is treated with a chlorinating agent like phosphorus oxychloride to yield the 4-chloro derivative. prepchem.com The starting pyridone itself can be derived from 3-methoxy-2-methyl-4H-pyran-4-one. pharmaffiliates.comnih.gov

Furthermore, methoxy groups can be manipulated. For example, the synthesis of 3-methoxy-2-methylpyridine (B1587472) has been achieved by the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide using phosphorus trichloride (B1173362). prepchem.com

Regioselective Methylation Strategies

The introduction of a methyl group at a specific position on the pyridine ring requires regioselective control. This can be achieved through various methods, including the use of organometallic reagents or directed metalation strategies.

Recent advances have demonstrated the use of triborane (B₃H₇) in mediating regioselective substitution reactions of pyridine derivatives. rsc.orgrsc.org By coordinating to the pyridine nitrogen, the triborane can activate the ring towards nucleophilic attack at specific positions, allowing for controlled functionalization. While not specifically demonstrated for this compound, this methodology presents a promising avenue for the regioselective introduction of the methyl group.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral pyridine derivatives is of great importance for applications in asymmetric catalysis and medicinal chemistry. nih.gov While this compound itself is achiral, the synthesis of its chiral analogues, where for instance a stereocenter is present on a substituent, requires enantioselective approaches.

Catalytic asymmetric synthesis provides a powerful tool for accessing chiral pyridines. nih.gov For example, the enantioselective synthesis of chiral pyridine-aminophosphine ligands has been achieved through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. rsc.org Another approach involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.gov

These methodologies can be adapted to introduce chirality into analogues of this compound, for example, by employing a chiral building block or by performing an asymmetric transformation on a suitable precursor. The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine, a related chiral nucleophilic catalyst, has been achieved through SNAr reactions of 4-halopyridines. researchgate.net

Green Chemistry Approaches in Pyridinamine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. rasayanjournal.co.inresearchgate.net The synthesis of pyridinamines is no exception, with a growing number of "green" methodologies being reported. nih.gov These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Key green chemistry strategies applicable to pyridinamine synthesis include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and purification procedures. rasayanjournal.co.innih.gov

Use of greener solvents and catalysts: Replacing hazardous solvents with more environmentally friendly alternatives, such as water or ionic liquids, and employing recyclable catalysts are central tenets of green chemistry. rasayanjournal.co.inresearchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify product isolation. rasayanjournal.co.in

For example, an efficient and environmentally friendly procedure for the synthesis of novel pyridine derivatives has been developed via a one-pot, four-component reaction under microwave irradiation. nih.gov Similarly, green approaches for the synthesis of pyrimidine (B1678525) derivatives, which share a heterocyclic core, have been established using acidic ionic liquids as catalysts under solvent-free conditions. researchgate.net

Synthesis of Key Halogenated and N-Oxide Pyridine Intermediates

The efficient synthesis of this compound is contingent on the availability of key intermediates such as 4-chloro-3-methoxy-2-methylpyridine and its corresponding N-oxide. These compounds serve as versatile building blocks for introducing the desired aminofunctionality at the C4 position of the pyridine ring.

Synthesis of 4-chloro-3-methoxy-2-methylpyridine

A common and effective method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine involves the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone. prepchem.com This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

In a typical procedure, 3-methoxy-2-methyl-4(1H)-pyridone is suspended in an excess of phosphorus oxychloride and heated to reflux for several hours. prepchem.com After the reaction is complete, the excess phosphorus oxychloride is removed, often by evaporation under reduced pressure with the aid of a solvent like toluene. The resulting residue is then carefully worked up by adding it to a mixture of chloroform (B151607) and water. The organic layer is separated, and the aqueous layer is made alkaline with a base such as potassium carbonate before being extracted again with chloroform. The combined organic extracts are then washed, dried, and concentrated to yield 4-chloro-3-methoxy-2-methylpyridine as an oil. prepchem.com

A variation of this method starts with 3-methoxy-2-methyl-pyrokomane, which is subjected to an addition reaction with excess phosphorus oxychloride. google.com A key innovation in this process is the use of dimethylformamide (DMF) to absorb the excess phosphorus oxychloride, forming a Vilsmeier reagent as a by-product. This approach is reported to reduce the generation of acidic wastewater and improve the product yield. google.com The intermediate is then hydrolyzed in ice water to afford the final product. google.com

Table 1: Synthesis of 4-chloro-3-methoxy-2-methylpyridine

| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride | Reflux, 10 hours | 4-chloro-3-methoxy-2-methylpyridine | Not explicitly stated, but 4.8 g obtained from 5.6 g starting material | prepchem.com |

Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide

The N-oxide of 4-chloro-3-methoxy-2-methylpyridine is another critical intermediate. ontosight.aigoogle.com Its synthesis is generally accomplished through the oxidation of 4-chloro-3-methoxy-2-methylpyridine. ontosight.aipatsnap.com

A widely used oxidizing agent for this transformation is hydrogen peroxide. ontosight.aipatsnap.com The reaction is often catalyzed to enhance its efficiency. One patented method describes the use of a phosphotungstic acid solution as a catalyst. google.compatsnap.com In this process, 4-chloro-3-methoxy-2-methylpyridine is mixed with the phosphotungstic acid solution and heated. Hydrogen peroxide is then added dropwise at an elevated temperature (e.g., 83-90°C), and the reaction is maintained for several hours. google.compatsnap.com Following the reaction, the pH is adjusted to neutral or slightly alkaline to decompose any remaining hydrogen peroxide, and the product is extracted with a solvent like dichloromethane. google.compatsnap.com This method is highlighted for its mild reaction conditions, high safety, and high yield, making it suitable for industrial production. google.compatsnap.com

Table 2: Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide

| Starting Material | Reagents | Catalyst | Key Conditions | Product | Noteworthy Features | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide | Phosphotungstic acid solution | 83-90°C, 5 hours | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | Mild conditions, high yield, suitable for industrial scale | google.compatsnap.com |

Multicomponent Reactions in Pyridinamine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyridinamines from simple starting materials in a single step. acsgcipr.org These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.net

Several named reactions are foundational to pyridine synthesis and can be adapted for pyridinamine derivatives. These include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses. acsgcipr.org The Hantzsch synthesis and its variations are particularly common, often involving a [2+2+1+1] or a modified [3+2+1] disconnection approach to construct the pyridine ring. taylorfrancis.com

While specific examples of multicomponent reactions directly yielding this compound are not extensively detailed in the provided search results, the general principles of MCRs are applicable. For instance, a one-pot reaction could theoretically be designed involving a β-ketoester (or a related active methylene (B1212753) compound), an enamine or aldehyde, and an ammonia source to construct the pyridone core, which could then be further functionalized.

Recent advancements in MCRs for pyridine synthesis include the use of nanocatalysts to improve reaction efficiency and the development of novel reaction pathways. rsc.org For example, iodine-catalyzed aerobic oxidative formal [4+2] annulation has been developed for constructing polyfunctionalized pyridines. researchgate.net Another novel approach involves the cycloaddition of azadienes and ketenimines to form pyridines. vu.nl These modern MCR strategies hold promise for the future development of more direct and sustainable routes to this compound and its derivatives.

The construction of pyridines via condensation reactions is a widely used method that can be run as a linear sequence or as a multicomponent reaction. acsgcipr.org These reactions typically form carbon-carbon bonds through Michael or aldol-type reactions and result in simple by-products like water or alcohols. acsgcipr.org While these reactions can sometimes be slow and result in moderate yields, techniques such as microwave heating or flow chemistry can be employed to improve conversion times and yields. acsgcipr.org

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution reactions more challenging. However, the presence of activating groups can significantly influence the feasibility and regioselectivity of such reactions. In this compound, the 4-amino group is a powerful activating group, directing electrophiles to the ortho and para positions. The 3-methoxy and 2-methyl groups also contribute to the electron density of the ring, further facilitating electrophilic attack.

The primary sites for electrophilic substitution on the this compound ring are the C5 and C6 positions, which are ortho and meta, respectively, to the strongly activating amino group. The directing effects of the substituents can be summarized as follows:

4-Amino group: Strongly activating, ortho-, para-directing.

3-Methoxy group: Activating, ortho-, para-directing.

2-Methyl group: Weakly activating, ortho-, para-directing.

Considering the combined influence of these groups, the C5 position is the most likely site for electrophilic attack due to the synergistic ortho-directing effect of the 4-amino group and the para-directing effect of the 2-methyl group.

Nucleophilic Substitution Reactions of Pyridinamine Derivatives

While the electron-rich nature of the this compound ring makes it less susceptible to nucleophilic aromatic substitution, derivatives of this compound, particularly those with leaving groups at the 2-, 4-, or 6-positions, can undergo such reactions. For instance, a halo-substituted derivative at the 6-position could readily react with various nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, stabilized by the electron-withdrawing nitrogen atom in the pyridine ring.

Oxidation and Reduction Chemistry of the Pyridine Core and Substituents

The pyridine core of this compound can be susceptible to oxidation, particularly at the nitrogen atom, to form the corresponding N-oxide. nih.govsigmaaldrich.com This transformation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. For example, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions.

The substituents also exhibit their own redox chemistry. The methoxy group is generally stable to mild oxidizing and reducing agents. The methyl group can be oxidized under strong conditions, while the amino group can be sensitive to oxidation, potentially leading to the formation of nitroso or nitro compounds.

Amination and Amidation Reactions at the 4-Position

The primary amino group at the 4-position is a key functional handle for derivatization. It can readily undergo a variety of amination and amidation reactions. For instance, it can be acylated with acid chlorides or anhydrides to form the corresponding amides. These amides can exhibit a range of biological activities and serve as intermediates for further chemical modifications.

Furthermore, the amino group can participate in reductive amination reactions with aldehydes and ketones to yield secondary and tertiary amines. It can also be a nucleophile in substitution reactions, for example, reacting with alkyl halides to form N-alkylated products.

Exploiting the Methoxy Group in Chemical Transformations (e.g., Demethylation to Pyridones)

The methoxy group at the 3-position offers a valuable site for chemical manipulation. A common and significant transformation is its demethylation to the corresponding hydroxypyridine, which exists in equilibrium with its pyridone tautomer. This conversion can be achieved using various reagents, such as strong acids like HBr or Lewis acids like BBr₃. The resulting 3-hydroxy-2-methyl-4-aminopyridine or its pyridone tautomer, 3-methoxy-2-methylpyridin-4(1H)-one, can have significantly different chemical and biological properties compared to the parent methoxy compound. pharmaffiliates.comsigmaaldrich.comnih.gov For instance, the pyridone can be used as a reactant in the synthesis of potential antitumor agents. pharmaffiliates.com

Cross-Coupling Reactions of Halopyridinamine Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org To utilize these reactions for derivatizing this compound, a halopyridinamine precursor is typically required. For example, a bromo or chloro substituent could be introduced at the 5- or 6-position of the pyridine ring. This halo-substituted intermediate can then participate in various cross-coupling reactions, such as:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.

Stille Coupling: Reaction with an organostannane to create a C-C bond. libretexts.org

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond. libretexts.org

These reactions provide a versatile platform for introducing a wide range of substituents onto the pyridine core, enabling the synthesis of a diverse library of derivatives. rsc.orgnih.govyoutube.com

Acid-Base Properties and Protonation Equilibria

The presence of the basic amino group and the pyridine nitrogen atom imparts basic properties to this compound. The 4-amino group is expected to be the more basic site and will be preferentially protonated in acidic conditions. The pKa of the protonated amine can be influenced by the electronic effects of the other substituents on the ring. The methoxy and methyl groups, being electron-donating, will slightly increase the basicity of the amino group compared to an unsubstituted 4-aminopyridine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the exact structure of this compound can be confirmed.

Proton (¹H) NMR Spectroscopy for Chemical Shift Analysis

The pyridine ring contains two protons at positions 5 and 6. The proton at position 6 (H-6) is expected to appear at a lower field (higher ppm) compared to the proton at position 5 (H-5) due to the deshielding effect of the adjacent nitrogen atom. The amino group at position 4 will have a shielding effect on the neighboring proton H-5. The methyl group at position 2 and the methoxy group at position 3 will also influence the electronic environment. The amino group protons will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8-8.0 | Doublet (d) | ~5-6 Hz (³J H6-H5) |

| H-5 | ~6.5-6.7 | Doublet (d) | ~5-6 Hz (³J H5-H6) |

| -OCH₃ | ~3.8-4.0 | Singlet (s) | - |

| -CH₃ | ~2.3-2.5 | Singlet (s) | - |

| -NH₂ | Variable (broad singlet) | Broad Singlet (br s) | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the methyl and methoxy substituents. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbons attached to the electronegative nitrogen (C-2 and C-6) and oxygen (C-3) atoms are expected to be deshielded and thus appear at a lower field. The carbon bearing the amino group (C-4) will also have a characteristic chemical shift.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155-160 |

| C-3 | ~140-145 |

| C-4 | ~145-150 |

| C-5 | ~105-110 |

| C-6 | ~148-152 |

| -OCH₃ | ~55-60 |

| -CH₃ | ~15-20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the protonated carbons. For instance, the signal for C-5 would show a correlation to the signal for H-5, and C-6 would correlate with H-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the placement of substituents and for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

The methyl protons (-CH₃) to C-2 and C-3.

The methoxy protons (-OCH₃) to C-3.

H-5 to C-3, C-4, and C-6.

H-6 to C-2, C-4, and C-5.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous map of the molecular structure of this compound.

Heteronuclear NMR Spectroscopy (e.g., ³¹P NMR for phosphazene-related derivatives)

While not directly applicable to this compound itself, it is worth noting that if this compound were used as a building block in the synthesis of more complex molecules, such as phosphazene derivatives, other heteronuclear NMR techniques would become relevant. For instance, if it were to react with a phosphorus-containing reagent, ³¹P NMR spectroscopy would be a critical tool for characterizing the resulting product, providing information about the chemical environment and coordination of the phosphorus atom.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₇H₁₀N₂O.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 139.0866 |

The fragmentation pattern observed in a standard mass spectrum (e.g., using Electron Ionization - EI) would provide further structural confirmation. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, loss of formaldehyde (B43269) (CH₂O) from the methoxy group, or cleavage of the pyridine ring. Analysis of the masses of these fragment ions would provide corroborating evidence for the assigned structure of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the molecule would first be ionized to form the molecular ion [M+H]⁺. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments.

While no specific MS/MS data exists for this compound, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways for related methoxy- and amino-substituted pyridines would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (CH₂O) from the methoxy group.

Loss of ammonia (NH₃) or the amino radical (•NH₂) from the amine group.

Cleavage of the pyridine ring , leading to a series of smaller charged fragments.

Analysis of these fragmentation patterns would provide unambiguous confirmation of the connectivity of the methoxy, methyl, and amine groups on the pyridine core.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. Each functional group has characteristic vibrational frequencies, making these methods ideal for structural elucidation.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its primary functional groups. While an experimental spectrum is unavailable, data from analogous compounds like 4-methyl-2-pyridinamine and various methoxy-substituted pyridines suggest the following expected regions for key vibrational modes. nist.gov

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching (from -CH₃ and -OCH₃) | 2850 - 3000 |

| C=C, C=N (Pyridine Ring) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-O (Methoxy) | Symmetric Stretching | 1000 - 1075 |

This table is predictive and not based on experimental data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the pyridine ring. Studies on similar molecules, such as 2-methoxy-6-methylpyridine, utilize Raman spectroscopy to identify C-C stretching and ring bending modes. researchgate.net The symmetric "breathing" mode of the pyridine ring, which is often weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum, providing valuable structural information.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule by measuring its absorption and emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. The presence of substituents like the amino and methoxy groups, which are auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. While specific λ_max values are not documented for this compound, related aminopyridines and methoxypyridines typically show strong absorption in the 230-300 nm range.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Many pyridine derivatives are known to be fluorescent. nii.ac.jp The fluorescence properties, including the emission spectrum and quantum yield, are highly dependent on the molecular structure and the solvent environment. The combination of an electron-donating amino group and a methoxy group on the pyridine ring suggests that this compound could exhibit fluorescence. An investigation would involve exciting the molecule at its absorption maximum and measuring the resulting emission spectrum, which would typically be at a longer wavelength than the absorption. However, no experimental fluorescence data for this compound has been published.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

There is no information available regarding the chiroptical properties of this compound. As the molecule is not chiral, techniques like Circular Dichroism (CD) spectroscopy, which are used to study chiral molecules and determine enantiomeric excess, would not be applicable.

Computational Chemistry, Theoretical Modeling, and in Silico Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to provide detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of molecules like 3-Methoxy-2-methyl-4-pyridinamine. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule.

DFT calculations can map out the potential energy surface, revealing not just the ground state but also transition states and energy barriers for conformational changes. Common functionals used in DFT studies include B3LYP, which offers a balance between accuracy and computational cost. The choice of basis set, such as 6-31G* or larger sets like 6-311++G(d,p), is also crucial for obtaining accurate results.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative of typical outputs from a DFT calculation and is not derived from a specific study on this molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C2-C3 | 1.40 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Length | C4-N (amine) | 1.38 Å |

| Bond Angle | C2-C3-C4 | 118.5° |

| Bond Angle | C3-O-CH3 | 117.0° |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, they are often used as a benchmark for other methods. For a molecule like this compound, ab initio calculations could be employed to obtain precise values for properties such as ionization potential, electron affinity, and dipole moment, which are critical for understanding its chemical reactivity and intermolecular interactions.

The behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvation models involve including individual solvent molecules in the simulation. For this compound, applying a solvation model would be essential for accurately predicting its properties and behavior in a biological or chemical solution.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as water or a biological target. These simulations can reveal how the molecule explores different shapes and how its functional groups interact with its surroundings, which is crucial for understanding its biological activity.

An MD simulation could be used to study the stability of a complex between this compound and a protein, providing information on binding modes and the energetics of the interaction.

Ligand-Based Drug Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based drug design methods can be employed. These approaches use the information from a set of molecules known to be active to develop a model that can predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridinamine derivatives, a QSAR model could be developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and correlating them with their measured biological activity.

The resulting QSAR equation can then be used to predict the activity of new pyridinamine derivatives, including this compound, and to guide the design of more potent analogs. Statistical methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that can provide detailed insights into the structure-activity relationships of these compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.

For this compound, a hypothetical pharmacophore model can be generated based on its structural features. Studies on analogous aminopyridine and substituted pyridine (B92270) derivatives have identified common pharmacophoric features crucial for biological activity. worldscientific.comrsc.org A typical model for a compound like this would likely include:

A Hydrogen Bond Donor: The primary amine group at the C4 position is a strong hydrogen bond donor.

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor.

A Hydrophobic Feature: The methyl group at the C2 position provides a distinct hydrophobic interaction point.

An Aromatic Ring: The pyridine ring itself serves as an aromatic feature capable of engaging in π-π stacking or other hydrophobic interactions. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening . ijfmr.comijfmr.com In this process, large digital libraries of chemical compounds are computationally filtered to identify molecules that match the pharmacophore model. This technique allows researchers to rapidly narrow down millions of potential candidates to a manageable number of promising hits for further investigation, such as molecular docking and eventual synthesis and biological testing. researchgate.netgrowingscience.com For instance, a virtual screening campaign using a pharmacophore derived from this compound could identify other novel compounds with the potential to bind to the same target.

Structure-Based Drug Design Methodologies

Structure-based drug design relies on the known 3D structure of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This approach allows for the design of ligands that are complementary in shape and chemistry to the target's binding site.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor). tandfonline.comtubitak.gov.tr The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), which is often expressed as a scoring function or a free energy of binding value (e.g., in kcal/mol).

In a hypothetical docking study, this compound would be placed into the active site of a selected protein target. An algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a score for each pose. Docking studies on similar pyridine derivatives have shown interactions with key residues in enzymes like Lysine-specific demethylase 1 (LSD1) and kinesin Eg5. tandfonline.comtubitak.gov.tr The results would predict whether the compound is likely to bind and how strongly, guiding decisions on whether it is a promising candidate for inhibition of that target.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Cyclin-Dependent Kinase 9 (CDK9) | 1E9H | -8.2 | H-bond with Cys106 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.5 | H-bond with Met793 |

| p38α Mitogen-Activated Protein Kinase | 1A9U | -7.9 | H-bond with Met109, Hydrophobic contact with Leu167 |

Following a molecular docking simulation, a detailed analysis of the predicted binding pose is crucial. This involves mapping all potential non-covalent interactions between the ligand and the protein's active site residues. For this compound, the key interactions would likely be:

Hydrogen Bonding: The 4-amino group is well-positioned to form a critical hydrogen bond with a backbone carbonyl or an acidic side chain (e.g., Asp, Glu) in the active site, a common feature for kinase inhibitors. nih.gov The pyridine nitrogen could also accept a hydrogen bond from a donor residue like a lysine or arginine.

Hydrophobic Interactions: The methyl group and the pyridine ring would likely be oriented towards hydrophobic pockets in the active site, interacting with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. nih.gov

π-π Stacking: The aromatic pyridine ring could stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing these interactions provides a deep understanding of the structural basis for binding and offers clear pathways for optimization. For example, if a nearby hydrophobic pocket is unfilled, the model might suggest adding a larger alkyl group to the pyridine ring to improve binding affinity.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is an invaluable tool for studying the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Computational methods like Density Functional Theory (DFT) can be used to perform a transition state search . osu.edu This involves locating the saddle point on the potential energy surface corresponding to the TS. A key confirmation of a true transition state is the calculation of vibrational frequencies, where the TS structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. osu.edu

For this compound, this methodology could be applied to understand its synthesis, potential metabolic pathways, or degradation. For example, a study could elucidate the mechanism of an electrophilic aromatic substitution on the pyridine ring. The calculations would provide the geometries of the transition states and the activation energies, explaining the regioselectivity of the reaction. oberlin.eduresearchgate.net

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry methods can accurately predict various spectroscopic properties of a molecule before it is synthesized. This is useful for confirming the identity of a synthesized compound by comparing experimental spectra with predicted ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts, as shown in the hypothetical data below.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted Shift (ppm) | Carbon | Predicted Shift (ppm) |

| H5 | 6.55 | C2 | 145.2 |

| H6 | 7.78 | C3 | 140.1 |

| NH₂ | 5.80 | C4 | 150.5 |

| CH₃ (at C2) | 2.25 | C5 | 108.3 |

| OCH₃ | 3.85 | C6 | 148.9 |

| CH₃ (at C2) | 15.8 | ||

| OCH₃ | 55.4 |

Vibrational Spectroscopy (FT-IR, Raman): The same DFT calculations used for geometry optimization can also be used to compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with peaks in an experimental Infrared (IR) or Raman spectrum. This analysis is crucial for identifying the presence of specific functional groups. For this compound, key predicted vibrations would confirm the presence of N-H bonds, C=N and C=C bonds in the pyridine ring, and C-H bonds of the methyl and methoxy (B1213986) groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(NH₂) | 3450, 3360 | Asymmetric and Symmetric N-H Stretch |

| ν(C-H)arom | 3080 | Aromatic C-H Stretch |

| ν(C-H)aliph | 2965, 2850 | Aliphatic C-H Stretch (Methyl/Methoxy) |

| ν(C=N), ν(C=C) | 1610, 1570 | Pyridine Ring Stretching |

| δ(NH₂) | 1640 | N-H Scissoring (Bending) |

| ν(C-O) | 1255 | Aryl-Alkyl Ether C-O Stretch |

Advanced Research Applications and Biological Relevance of 3 Methoxy 2 Methyl 4 Pyridinamine and Analogues

Applications in Medicinal Chemistry and Drug Discovery

The pyridine (B92270) ring is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The introduction of an amino group, as in aminopyridines, further enhances its utility as a pharmacophore. These compounds are of great interest in drug design due to their ability to form hydrogen bonds and participate in various biological interactions.

Design and Synthesis of Novel Therapeutic Agents based on the Pyridinamine Scaffold

The synthesis of aminopyridine derivatives is a cornerstone of medicinal chemistry, providing a pathway to a multitude of bioactive molecules. The 2-aminopyridine (B139424) moiety, in particular, is a common structural feature in many pharmaceuticals. Synthetic strategies often involve the modification of the pyridine ring to introduce various functional groups, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties. The development of efficient and regioselective synthetic methods for 2-aminopyridines from pyridine N-oxides has expanded the accessibility of this important class of compounds. The pyridine scaffold's poor basicity can improve the water solubility of drug candidates, a desirable characteristic for therapeutic agents.

The design of novel therapeutic agents often leverages the pyridinamine core to create molecules that can interact with specific biological targets. By modifying the substituents on the pyridine ring and the amino group, chemists can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a particular receptor or enzyme. This has led to the development of a wide range of pyridinamine-based compounds with potential applications in various therapeutic areas.

Investigations into Enzyme Inhibition Mechanisms (e.g., Estrogen Receptor Kinase Inhibitors, PDE5 Inhibitors)

Pyridinamine derivatives have been extensively investigated as inhibitors of various enzymes. Their ability to interact with the active sites of enzymes makes them attractive candidates for the development of targeted therapies.

Estrogen Receptor Modulators : Selective estrogen receptor modulators (SERMs) are crucial in the treatment and prevention of breast cancer. These compounds can act as either estrogen agonists or antagonists depending on the target tissue. While not directly kinase inhibitors, some SERMs containing heterocyclic scaffolds have been developed. Polyamine analogues have been shown to down-regulate the expression of estrogen receptor alpha (ERα) in breast cancer cells, suggesting a novel antiestrogenic mechanism. Pyrimidine (B1678525) analogues have also been designed as selective estrogen receptor degraders. The development of pyridine-containing compounds that can modulate estrogen receptor activity remains an active area of research.

PDE5 Inhibitors : Phosphodiesterase type 5 (PDE5) is an enzyme that plays a key role in regulating blood flow. Inhibitors of PDE5 are widely used for the treatment of erectile dysfunction and pulmonary hypertension. Research has shown that substituted pyrazolopyridines are potent and selective inhibitors of PDE5. The pyridine moiety is a key structural feature in the design of these inhibitors, contributing to their binding affinity and selectivity for the PDE5 enzyme.

| Enzyme Target | Example Pyridine/Pyrimidine Analogue Class | Therapeutic Application |

| Estrogen Receptor α (ERα) | Polyamine analogues, Pyrimidine derivatives | Breast Cancer |

| Phosphodiesterase 5 (PDE5) | Substituted pyrazolopyridines | Erectile Dysfunction, Pulmonary Hypertension |

Receptor Modulation and Pathway Intervention (e.g., Gamma-secretase Modulators for Alzheimer's Disease)

Beyond enzyme inhibition, pyridinamine analogues are being explored for their ability to modulate cellular receptors and intervene in pathological pathways. A significant area of this research is in neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, inhibiting or modulating the activity of these secretases is a major therapeutic strategy.

Antimicrobial Activity Studies of Pyridinamine Derivatives

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyridine derivatives have long been recognized for their antimicrobial properties. The pyridine scaffold is present in many existing antibacterial drugs.

Numerous studies have demonstrated the antibacterial and antifungal activity of various pyridinamine analogues. For instance, certain novel pyridine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the pyridine ring can significantly influence the antimicrobial spectrum and potency of these compounds. Some newly synthesized pyridine compounds have even shown efficacy against multidrug-resistant Staphylococcus aureus (MRSA). The mechanism of action of these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

| Compound Class | Tested Microorganisms | Notable Activity |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | Escherichia coli, Staphylococcus aureus | Inhibition activity similar or better than kanamycin. |

| Pyridine derivatives containing imidazo[2,1-b]thiadiazole | Bacteria and Fungi | Compound 17d showed twice the antibacterial activity of gatifloxacin. |

| Pyridine-based sulfa-drugs | Four bacterial and two fungal pathogens | Significant broad antimicrobial activities. |

Anticancer Activity: Mechanisms of Action and Efficacy Studies

The pyridine and pyrimidine scaffolds are prevalent in a wide range of anticancer agents. These heterocyclic systems can interact with various biological targets involved in cancer progression, leading to a diverse range of mechanisms of action.

Pyridinamine derivatives have been shown to exert anticancer effects through several mechanisms, including:

Inhibition of Kinases : Many kinases are involved in cancer cell signaling pathways. Pyridine derivatives have been developed as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and PIM-1 kinase, which are crucial for cell cycle progression and survival.

Topoisomerase Inhibition : Topoisomerases are enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, certain pyridine-containing compounds can induce DNA damage and trigger apoptosis in cancer cells.

Microtubule Disruption : Some pyridine-pyrimidine amides have been found to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death.

Modulation of Cancer-Related Pathways : Pyridine derivatives can also affect other pathways, such as those involving ROS1 and c-Met, which are implicated in various cancers.

The efficacy of these compounds is often evaluated in vitro against various cancer cell lines and in vivo in animal models. The structure-activity relationship studies of these derivatives help in optimizing their anticancer potency and selectivity.

Anti-inflammatory Effects and Immunomodulatory Potential

Inflammation is a key process in many chronic diseases. Pyridine derivatives have shown significant promise as anti-inflammatory agents. One of the primary mechanisms for their anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the production of pro-inflammatory prostaglandins.

Some 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory activity, which may be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. The anti-inflammatory effects of these compounds are often assessed using animal models of inflammation, such as carrageenan-induced paw edema.

In addition to their anti-inflammatory effects, some pyridinamine analogues may also possess immunomodulatory properties, meaning they can modulate the activity of the immune system. This can be beneficial in the treatment of autoimmune diseases and cancer.

| Compound Class | Anti-inflammatory Model | Key Findings |

| 3-hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema, Croton oil-induced ear edema | All tested compounds showed significant anti-inflammatory activity. |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Some compounds approached or exceeded the activity of Ibuprofen. |

| Pyrimidine derivatives | In vitro COX-1/COX-2 inhibition assays | High selectivity towards COX-2 was observed for some derivatives. |

Role in Natural Product Synthesis and Analogue Development

Methoxypyridine derivatives, including structures related to 3-methoxy-2-methyl-4-pyridinamine, serve as versatile and highly effective building blocks in the total synthesis of complex natural products, particularly the Lycopodium alkaloids. tau.ac.ilresearchgate.net This class of over 200 alkaloids is known for its intricate and architecturally complex frameworks, which present significant synthetic challenges. researchgate.net The strategic incorporation of a methoxypyridine moiety into a synthetic route provides a key advantage by acting as a "masked pyridone," a functional group common in many target alkaloids. tau.ac.ilresearchgate.net

A primary benefit of this strategy is the electronic effect of the methoxy (B1213986) group, which significantly mitigates the basicity of the pyridine nitrogen through an inductive electron-withdrawing effect. researchgate.netnih.gov For instance, the pKa of the 2-methoxypyridinium ion is 3.06, considerably lower than the 5.23 pKa of the unsubstituted pyridinium ion. wikipedia.org This reduced basicity simplifies reaction workups and chromatographic purification, often obviating the need for specialized techniques like reversed-phase chromatography that are typically required for handling basic amine-containing intermediates. researchgate.net

This approach has been successfully applied in the concise total synthesis of (+/-)-lycoposerramine R, a Lycopodium alkaloid. tau.ac.ilresearchgate.net Furthermore, synthetic strategies for other related alkaloids, such as magellanine, have been designed around methoxypyridine intermediates. wikipedia.org In some cases, the presence of the methoxy group has been shown to be crucial for the success of key reactions; for example, Robinson annulation reactions employing methoxypyridine derivatives proceed in significantly higher yields compared to analogous substrates lacking the methoxy substituent. wikipedia.org

Table 1: Advantages of Methoxypyridine Building Blocks in Alkaloid Synthesis

| Advantage | Description | Example Application | Reference |

|---|---|---|---|

| Masked Pyridone Functionality | The methoxypyridine unit serves as a stable precursor to the pyridone moiety, which can be unmasked late in the synthesis. | Total synthesis of (+/-)-lycoposerramine R. | tau.ac.ilresearchgate.net |

| Reduced Basicity | The inductive effect of the methoxy group lowers the pKa of the pyridine nitrogen, simplifying purification. | Avoidance of reversed-phase chromatography in alkaloid synthesis. | researchgate.netnih.gov |

| Improved Reaction Yields | Enhances the efficiency of key transformations such as Robinson annulations compared to non-methoxylated analogues. | Synthesis of tetracyclic core for magellanine-type alkaloids. | wikipedia.org |

| Unified Synthetic Strategy | A common methoxypyridine intermediate can serve as a divergent point for the synthesis of multiple alkaloids. | Proposed synthesis of lycopladine A, lycoposerramine R, and lannotinidine B from a shared precursor. | researchgate.net |

Catalytic Applications in Organic Synthesis

While specific documented instances of this compound acting as an organocatalyst are not prevalent in readily available literature, its structure is emblematic of the 4-aminopyridine class of nucleophilic catalysts. The premier example of this class is 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient catalyst for numerous organic transformations, especially acylation reactions. researchgate.netresearchgate.net

The catalytic power of 4-aminopyridines stems from the enhanced nucleophilicity of the pyridine ring nitrogen, which is increased by the electron-donating character of the amino group at the 4-position. researchgate.net It is therefore highly probable that this compound exhibits similar catalytic activity. The substituents on its ring—a methoxy group at the 3-position and a methyl group at the 2-position—would modulate its catalytic properties. The methoxy group may have a slight electron-withdrawing inductive effect, while the methyl group is weakly electron-donating. These groups also introduce steric hindrance around the nitrogen atom, which could influence its selectivity and activity in transformations involving bulky substrates. Research into tuning the electronic and steric properties of 4-aminopyridine catalysts to improve activity and selectivity is an active area of investigation. tau.ac.ilresearchgate.net

The nucleophilicity of the pyridine nitrogen atom is central to its role in catalysis. researchgate.net Unlike in pyrrole, the lone pair of electrons on the nitrogen atom in pyridine is not part of the aromatic π-system and is therefore available for donation to electrophiles. researchgate.net This property allows pyridine and its derivatives to function as effective nucleophilic catalysts, particularly in acylation reactions of alcohols with acid chlorides or anhydrides. researchgate.netnih.gov

The catalytic cycle typically proceeds via the following mechanism:

Activation: The nucleophilic pyridine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).

Intermediate Formation: This attack displaces the leaving group (e.g., chloride) and forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent due to the positive charge on the pyridine ring. nih.govcenmed.com

Nucleophilic Attack: A weakly nucleophilic alcohol then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the ester product and regenerating the pyridine catalyst, which can then enter another catalytic cycle. researchgate.net

This catalytic pathway is highly efficient because it replaces a reaction with a poor nucleophile (alcohol) and a moderate electrophile (acyl chloride) with a reaction involving a highly reactive electrophile (N-acylpyridinium ion). nih.gov

Table 2: Key Steps in Pyridine-Mediated Nucleophilic Catalysis (Acylation)

| Step | Process | Description | Reference |

|---|---|---|---|

| 1 | Catalyst Activation of Acylating Agent | The pyridine nitrogen atom attacks the acyl chloride, forming a highly electrophilic N-acylpyridinium ion. | nih.govcenmed.com |

| 2 | Nucleophilic Addition | The alcohol, a weaker nucleophile, attacks the activated N-acylpyridinium intermediate. | researchgate.net |

| 3 | Product Formation | A tetrahedral intermediate collapses to form the final ester product. | researchgate.net |

| 4 | Catalyst Regeneration | The pyridine catalyst is eliminated and regenerated, allowing it to participate in a new cycle. | researchgate.net |

Applications in Material Science

Pyridinamine ligands and other functionalized pyridine derivatives are of significant interest in materials science, particularly in the fields of coordination chemistry and the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, forming porous, high-surface-area structures with applications in gas storage, separation, and catalysis.

The utility of pyridinamine-based ligands like this compound stems from their ability to act as effective linkers. The pyridine nitrogen atom provides a primary coordination site for metal ions. Additionally, the exocyclic amine group at the 4-position can serve as a second coordination site, allowing the molecule to act as a bridging ligand between two metal centers. This bidentate or bridging capability is crucial for the formation of extended 1D, 2D, or 3D network structures characteristic of MOFs.

The substituents on the pyridine ring play a critical role in directing the final architecture and modifying the properties of the resulting framework. The methoxy and methyl groups in this compound can influence the ligand's conformation and steric profile, and the methoxy group's oxygen atom could potentially engage in weaker coordination or hydrogen bonding interactions within the framework. The presence of non-coordinating functional groups can also be used to tune the chemical environment within the pores of a MOF, for example, to enhance sensing performance or facilitate post-synthetic modification. While specific MOFs incorporating this compound are not widely reported, the principles of MOF design strongly support its potential as a valuable ligand in creating novel functional materials.

Table 3: Pyridine-Based Ligands and Their Role in MOF Construction

| Ligand Type | Coordination Motifs | Resulting Structure Type | Potential Application | Reference |

|---|---|---|---|---|

| Pyridine-dicarboxylates | Acts as a multidentate linker connecting multiple metal ions through both nitrogen and carboxylate groups. | Forms 1D, 2D, or 3D network structures depending on reaction conditions and metal choice. | Gas storage, heterogeneous catalysis. | |

| Pyridyl Oximes | Can bridge a large number of metal ions, leading to high-nuclearity secondary building units (SBUs). | Can be incorporated into coordination polymers and MOFs with novel topologies. | Magnetism-based sensors, selective ion adsorption. | |

| Aminopyridines | Potential for bidentate or bridging coordination via pyridine nitrogen and exocyclic amine. | Can form extended coordination polymers and porous frameworks. | Sensing, catalysis, functional materials. | |

| Terpyridines | Acts as a tridentate chelating ligand, linking to a single metal ion. | Typically forms mononuclear complexes or can be part of larger supramolecular assemblies. | Photoluminescence, molecular recognition. |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Currently, the academic understanding of 3-Methoxy-2-methyl-4-pyridinamine is primarily centered on its identity as a distinct chemical entity. Its basic properties are documented in various chemical databases.

| Property | Value |

| CAS Number | 1559064-12-8 guidechem.com |

| Molecular Formula | C₇H₁₀N₂O guidechem.com |

| Molecular Weight | 138.17 g/mol guidechem.com |

The synthesis of this compound is often linked to its precursors, such as 3-methoxy-2-methylpyridin-4(1H)-one and 4-chloro-3-methoxy-2-methylpyridine (B28138). pharmaffiliates.comgoogle.com The latter, a key intermediate, can be synthesized from 3-methoxy-2-methyl-4-pyranone. google.com While direct biological studies on this compound are not extensively reported in peer-reviewed literature, its structural similarity to other biologically active aminopyridines suggests a potential for therapeutic relevance. For instance, substituted aminopyridines have been investigated for their role as phosphodiesterase-4 (PDE4) inhibitors. nih.gov

Unexplored Research Avenues

The limited specific research on this compound presents a wealth of unexplored avenues for investigation. A primary area of focus should be the comprehensive evaluation of its biological activity.

Screening for Pharmacological Activity: A broad-based screening of the compound against various biological targets is a crucial first step. Given that related aminopyridine structures have shown promise as kinase inhibitors, such as bRAF inhibitors for cancer therapy, this would be a logical starting point. nih.gov Furthermore, its potential as an antimicrobial agent, a common feature of many pyridine (B92270) derivatives, warrants investigation.

Probing Neurological Applications: Substituted 4-aminopyridines have been explored as potential PET tracers for imaging demyelinated axons in the central nervous system. snmjournals.org Investigating whether this compound or its derivatives can be adapted for similar neuroimaging purposes could open up new diagnostic possibilities for diseases like multiple sclerosis.

Derivatization and Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure of this compound can lead to the discovery of analogs with enhanced potency and selectivity for specific biological targets. These SAR studies are fundamental in medicinal chemistry for optimizing lead compounds.

Interdisciplinary Research Opportunities

The study of this compound is not confined to the realm of synthetic and medicinal chemistry. Its exploration offers fertile ground for interdisciplinary collaboration.

Computational Chemistry and Molecular Modeling: In silico studies can predict the binding affinity of this compound to various protein targets, thereby guiding experimental work and prioritizing research efforts. This computational approach can save significant time and resources in the early stages of drug discovery.

Chemical Biology: The development of chemical probes based on the this compound scaffold could be instrumental in studying biological pathways. These probes can be used to identify and validate new drug targets.

Materials Science: The unique electronic properties of the pyridinamine ring system could be of interest in the development of novel organic materials with applications in electronics or as catalysts.

Challenges and Opportunities for Future Research

The path forward for research on this compound is not without its challenges, which in turn present significant opportunities for innovation.

A notable challenge with some aminopyridine derivatives is their metabolic stability and potential for toxicity. For example, a study on a 3-methoxy-2-aminopyridine compound revealed that metabolic oxidation could lead to mutagenicity. nih.gov Addressing this potential liability through structural modifications that block metabolic activation sites presents a key research opportunity. nih.gov This could involve the strategic placement of substituents that alter the electronic properties of the pyridine ring or hinder enzymatic reactions.

Furthermore, developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for enabling extensive research and potential commercialization. While methods for synthesizing related compounds exist, optimizing these processes for yield, cost-effectiveness, and environmental sustainability remains an important goal.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-methyl-4-pyridinamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A viable approach involves condensation of substituted benzaldehydes with hydrazinopyridine derivatives under acidic conditions. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol with acetic acid catalysis, yielding a Schiff base intermediate (91% yield) . Optimization includes monitoring reaction progress via TLC and NMR, adjusting stoichiometry, and using vacuum filtration for purification. Reflux time and solvent choice (e.g., ethanol vs. methanol) significantly impact crystallinity and yield.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR (400 MHz, DMSO-) resolves aromatic protons (δ 7.12–7.49 ppm), methoxy groups (δ 3.84 ppm), and amine protons (δ 10.72 ppm) .

- FTIR : Key peaks include C=N stretching (~1596 cm) and O–CH vibrations (~1261 cm) .

- HRMS : Confirm molecular ion peaks (e.g., [M + H] at m/z 334.1553 for analogs) .

- TLC : Use dichloromethane as a mobile phase and UV visualization to track intermediates .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy-methyl pyridinamine synthesis be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bulky substituents (e.g., benzyloxy groups) direct reactions to less hindered positions . Computational tools (e.g., ACD/Labs Percepta) predict substituent effects on electron density, guiding precursor design . Alternative routes, such as using protective groups (e.g., trimethylsilyl in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine), enhance control over substitution patterns .

Q. What strategies resolve contradictions in spectral data for structurally similar pyridinamines?

- Methodological Answer :

- Cross-Validation : Compare experimental C-NMR shifts (e.g., δ 157.16 ppm for imine carbons) with DFT-calculated values .

- Isotopic Labeling : Use deuterated solvents (DMSO-) to eliminate solvent interference in NMR .

- X-ray Crystallography : Resolve ambiguities in substituent positions, as demonstrated for triazolopyridine derivatives .

Q. How does the stability of this compound vary under different pH or temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Degradation : Monitor via HPLC at pH 2–12 (e.g., using 0.1 M HCl/NaOH buffers). Methoxy groups may hydrolyze under strong acidic/basic conditions .

- Thermal Analysis : TGA/DSC reveals decomposition temperatures (e.g., analogs with methyl groups show stability up to 175°C) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for similar amines .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- ACD/Labs Percepta : Predicts logP (lipophilicity), pKa, and solubility using QSPR models .

- Molecular Dynamics Simulations : Assess solvation effects and hydrogen-bonding interactions in aqueous/organic matrices .